(4-(2,4-Dimethylphenyl)piperazin-1-yl)(2-fluorophenyl)methanone
Description
(4-(2,4-Dimethylphenyl)piperazin-1-yl)(2-fluorophenyl)methanone is a piperazine-derived compound characterized by two key structural features:
- A 2-fluorophenyl group attached via a ketone bridge to the piperazine ring.
- A 2,4-dimethylphenyl substituent on the piperazine nitrogen.
This compound belongs to a broader class of arylpiperazine derivatives, which are widely studied for their diverse pharmacological activities, including modulation of ion channels (e.g., TRPC6), enzyme inhibition, and receptor binding . The 2-fluorophenyl group enhances metabolic stability and influences electronic properties, while the 2,4-dimethylphenyl substituent contributes to lipophilicity and steric bulk.
Properties
IUPAC Name |
[4-(2,4-dimethylphenyl)piperazin-1-yl]-(2-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c1-14-7-8-18(15(2)13-14)21-9-11-22(12-10-21)19(23)16-5-3-4-6-17(16)20/h3-8,13H,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDUQIMBIUFWJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2,4-Dimethylphenyl)piperazin-1-yl)(2-fluorophenyl)methanone typically involves the reaction of 2,4-dimethylphenylpiperazine with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, automated stirring, and temperature control systems. The purification process can also be enhanced using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(4-(2,4-Dimethylphenyl)piperazin-1-yl)(2-fluorophenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(2,4-Dimethylphenyl)piperazin-1-yl)(2-fluorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in medicinal applications, it may interact with neurotransmitter receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Structural Modifications in Piperazine Derivatives
The following table summarizes key structural analogs and their properties:
| Compound Name | R1 (Piperazine Substituent) | R2 (Methanone Group) | Molecular Weight | logP | Key Findings/Activity | Reference |
|---|---|---|---|---|---|---|
| Target Compound | 2,4-Dimethylphenyl | 2-Fluorophenyl | Not reported | N/A | Inferred lipophilicity | - |
| 4-(3-Chlorophenyl)piperazin-1-ylmethanone (Y030-1351) | 3-Chlorophenyl | 2-Fluorophenyl | 318.78 | 3.456 | Steric/electronic effects alter binding | |
| PPZ1 (TRPC6 modulator) | 5-Chloro-2-methylphenyl | 3-Fluorophenyl | Not reported | N/A | Activates TRPC6, cross-specific for TRPC3/7 | |
| 4-(4-Fluorobenzyl)piperazin-1-ylmethanone (19) | 4-Fluorobenzyl | 2,4-Dimethoxyphenyl | 358.43 | N/A | Tyrosinase inhibition; enhanced solubility from methoxy groups | |
| {4-[4-(Ethylamino)-6-methyl-2-pyrimidinyl]-1-piperazinyl}(2-fluorophenyl)methanone | 4-(Ethylamino)-6-methylpyrimidinyl | 2-Fluorophenyl | Not reported | N/A | Pyrimidine introduces hydrogen-bonding potential |
Substituent Effects on Physicochemical Properties
Lipophilicity (logP):
- Fluorine in the 2-position (common across analogs) improves metabolic stability by resisting oxidative degradation.
Biological Activity
The compound (4-(2,4-Dimethylphenyl)piperazin-1-yl)(2-fluorophenyl)methanone is a notable derivative in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a piperazine ring substituted with a 2,4-dimethylphenyl group and a 2-fluorophenyl group, which are crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its role as an inhibitor of tyrosinase (TYR), an enzyme involved in melanin production.
Inhibition of Tyrosinase
Recent studies have highlighted the compound's effectiveness as a competitive inhibitor of TYR derived from Agaricus bisporus. The following table summarizes key findings regarding its inhibitory potency compared to reference compounds:
| Compound | IC50 (μM) | Relative Activity |
|---|---|---|
| This compound | 0.18 | 100-fold more active than kojic acid (IC50 = 17.76 μM) |
| Kojic Acid | 17.76 | Reference compound |
This significant inhibition suggests that the compound may be beneficial in treating hyperpigmentation disorders without cytotoxic effects on cells .
The mechanism by which this compound inhibits TYR involves competitive binding to the enzyme's active site. Molecular docking studies indicate that the compound fits well within the catalytic pocket of TYR, disrupting its enzymatic function and subsequently reducing melanin synthesis .
Study 1: Antimelanogenic Effects
In a study assessing the antimelanogenic effects on B16F10 melanoma cells, the compound demonstrated significant inhibition of melanin production at non-cytotoxic concentrations. The results indicated that it could serve as a potential therapeutic agent for skin disorders related to excessive pigmentation .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis revealed that modifications to the piperazine moiety and the aromatic groups significantly influenced the inhibitory potency. The presence of electron-donating groups on the phenyl ring was found to enhance activity against TYR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
